![molecular formula C16H14N2O2S B12606526 [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine CAS No. 881210-46-4](/img/structure/B12606526.png)
[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine: is an organic compound characterized by the presence of a naphthalene ring sulfonylated at the 1-position and a phenyl ring attached to a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of naphthalene-1-sulfonyl chloride with phenylhydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Azo compounds.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of dyes, pharmaceuticals, and other organic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving hydrazine derivatives. It can also be used in the development of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
[4-(Naphthalene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[4-(Naphthalene-1-sulfonyl)phenyl]methanol: Similar structure but with a methanol group instead of a hydrazine group.
Uniqueness: [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is unique due to the presence of both a sulfonyl group and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
881210-46-4 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(4-naphthalen-1-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C16H14N2O2S/c17-18-13-8-10-14(11-9-13)21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H,17H2 |
Clé InChI |
OATHUOCHZIIWNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
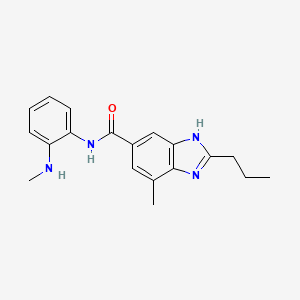

![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)

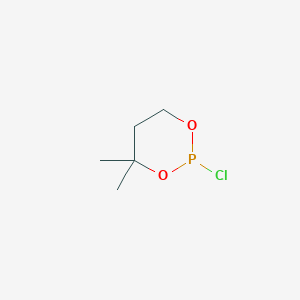
![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
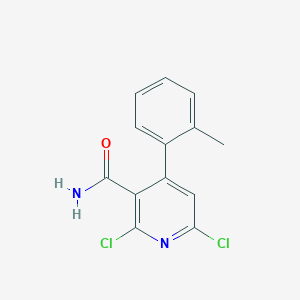
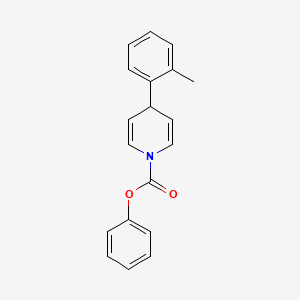
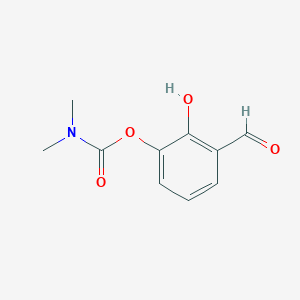
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)

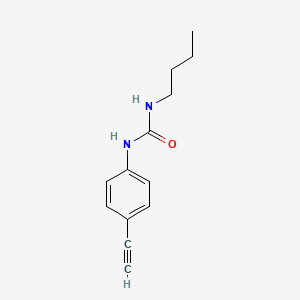
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
